Home > Products > Screening Compounds P137615 > 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione
7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione - 488734-96-9

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione

Catalog Number: EVT-3122541
CAS Number: 488734-96-9
Molecular Formula: C14H21N5O3
Molecular Weight: 307.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-(2-ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione is an oxopurine.

Linagliptin

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a medication used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively increasing the levels of incretin hormones, which play a crucial role in regulating blood sugar levels. []

Sitagliptin

Compound Description: Sitagliptin, chemically identified as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, stands out as a widely prescribed medication for managing type 2 diabetes. Its mechanism of action involves the inhibition of the DPP-4 enzyme, leading to heightened levels of incretin hormones that play a vital role in blood sugar regulation. []

Relevance: While both Sitagliptin and 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione are recognized for their antidiabetic potential, they belong to distinct chemical classes. Sitagliptin is categorized as a triazolopiperazine, whereas the target compound belongs to the purine-2,6-dione class. This distinction arises from the presence of a triazolopiperazine core in Sitagliptin, contrasting with the purine-2,6-dione core in 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione. Nevertheless, the shared focus on DPP-4 inhibition for managing type 2 diabetes highlights a functional similarity between these two compounds. []

Alogliptin

Compound Description: Alogliptin, chemically known as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another notable medication utilized in the treatment of type 2 diabetes. It operates by inhibiting the DPP-4 enzyme, resulting in elevated concentrations of incretin hormones, crucial for blood sugar control. []

Relevance: Alogliptin and 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione, while both employed as antidiabetic agents, belong to different chemical classes. Alogliptin is classified as a pyrimidinedione, in contrast to the target compound's categorization as a purine-2,6-dione. This distinction stems from the presence of a pyrimidinedione core in Alogliptin, as opposed to the purine-2,6-dione core found in 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione. Nevertheless, their shared mechanism of action, inhibiting DPP-4 for the treatment of type 2 diabetes, underscores a functional similarity between these compounds. []

BI 1356

Compound Description: BI 1356, also known as Ondero, is chemically defined as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. This compound represents a novel DPP-4 inhibitor, currently in clinical development for the treatment of type 2 diabetes. It exhibits potent and long-acting inhibition of DPP-4, surpassing the efficacy of established DPP-4 inhibitors like vildagliptin, sitagliptin, saxagliptin, and alogliptin. [, , ]

Relevance: BI 1356 and 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione share a strikingly similar core structure, both being based on the purine-2,6-dione scaffold. The key difference lies in the substituents at the 1 and 7 positions. While BI 1356 features a (4-methylquinazolin-2-yl)methyl group at position 1 and a but-2-ynyl group at position 7, the target compound 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione has an ethoxyethyl group at position 7 and no substitution at position 1. This close structural similarity suggests that both compounds may share similar binding properties to the DPP-4 enzyme. [, , ]

Vildagliptin

Compound Description: Vildagliptin is a widely used medication for treating type 2 diabetes. Its mechanism of action involves the inhibition of the DPP-4 enzyme. [, ]

Relevance: Vildagliptin and 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione share a common therapeutic target: the DPP-4 enzyme. This enzyme plays a critical role in blood sugar regulation. Both compounds act as DPP-4 inhibitors, preventing the breakdown of incretin hormones and thus enhancing insulin secretion and improving glycemic control. [, ]

Saxagliptin

Compound Description: Saxagliptin is an orally administered drug prescribed for the management of type 2 diabetes. Similar to vildagliptin, saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. []

Relevance: Saxagliptin, alongside 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione, belongs to the class of DPP-4 inhibitors. Both compounds work by blocking the activity of the DPP-4 enzyme, thereby preventing the degradation of incretin hormones, such as GLP-1. This inhibition leads to increased levels of active incretins, which in turn stimulate insulin secretion from pancreatic beta cells and reduce glucagon secretion from alpha cells, ultimately leading to improved glycemic control in individuals with type 2 diabetes. []

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been identified as a potential inhibitor of the coronavirus helicase. This enzyme is crucial for viral replication. []

Relevance: This compound and 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione share the core purine-2,6-dione structure, differing in the substituents at the 7 and 8 positions. While the target compound has an ethoxyethyl group at position 7 and a pyrrolidinyl group at position 8, 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione has an ethyl group and a mercapto group at these positions, respectively. This similarity in structure suggests a potential for overlapping biological activity, although their specific targets may differ. []

8-Benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione

Compound Description: 8-Benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione, also known as L-97-1, is a novel, water-soluble A1 adenosine receptor (AR) antagonist. It has been shown to reduce allergic responses to house dust mite in a rabbit model of asthma, suggesting potential as an oral therapy for human asthma. []

Relevance: L-97-1 shares the core purine-2,6-dione structure with 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione. The presence of different substituents at various positions of the purine ring system in both compounds suggests they are structurally related and belong to the same broad chemical class. Notably, both compounds demonstrate biological activity, albeit with different targets, highlighting the versatility of this chemical scaffold in medicinal chemistry. []

Overview

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione is a synthetic compound belonging to the class of purines. It features a complex structure characterized by multiple functional groups that contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in pharmacology, particularly in the development of therapeutic agents.

Source

The compound can be synthesized through various chemical processes, which often involve the modification of existing purine derivatives. The specific methods of synthesis can vary based on the desired purity and yield.

Classification

This compound is classified as a purine derivative, which is a group of nitrogen-containing compounds that play essential roles in biochemistry, including the formation of nucleotides and nucleic acids.

Synthesis Analysis

Methods

The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available purine derivatives.
  2. Functionalization: Various functional groups are introduced through reactions such as alkylation or acylation.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels.

Technical Details

The synthesis may involve the use of reagents such as alkyl halides for ethoxyethyl substitution and pyrrolidine for the introduction of the pyrrolidinyl group. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione can be depicted as follows:

  • Core Structure: The purine ring system serves as the backbone.
  • Substituents: Ethoxyethyl and pyrrolidinyl groups are attached at specific positions on the purine ring.

Data

The molecular formula for this compound is C14_{14}H20_{20}N4_{4}O3_{3}. The molecular weight is approximately 296.34 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for purines:

  1. Nucleophilic Substitution: The ethoxyethyl group can be replaced under certain conditions.
  2. Hydrolysis: The ester functionalities may hydrolyze in aqueous conditions.
  3. Dealkylation: The pyrrolidinyl group may be removed under strong acidic or basic conditions.

Technical Details

Each reaction type requires specific conditions (e.g., temperature, pH) to facilitate the desired transformation while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione relates to its interaction with biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in nucleotide metabolism.
  2. Receptor Binding: The compound could bind to specific receptors influencing cellular signaling pathways.

Data

Studies on related compounds suggest that modifications in the structure can significantly affect binding affinity and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point ranges around 150–160 °C depending on purity.
Applications

Scientific Uses

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione has potential applications in:

  1. Pharmacology: As a lead compound for developing new drugs targeting metabolic disorders.
  2. Biochemistry: In studies related to nucleic acid interactions and enzyme kinetics.
  3. Research: As a tool in molecular biology to explore purine-related pathways.

Properties

CAS Number

488734-96-9

Product Name

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Molecular Formula

C14H21N5O3

Molecular Weight

307.354

InChI

InChI=1S/C14H21N5O3/c1-3-22-9-8-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-4-5-7-18/h3-9H2,1-2H3,(H,16,20,21)

InChI Key

BIIKJSCRZKWBPK-UHFFFAOYSA-N

SMILES

CCOCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.